Physicochemical properties of 2-Amino-4-bromo-5-iodo-benzoic acid
Physicochemical properties of 2-Amino-4-bromo-5-iodo-benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-5-iodo-benzoic acid
Introduction: A Versatile Synthon for Advanced Research
2-Amino-4-bromo-5-iodo-benzoic acid is a densely functionalized aromatic compound belonging to the class of halogenated anthranilic acids. Anthranilic acid and its derivatives are pivotal building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and materials.[1] The strategic placement of an amino group, a carboxylic acid, and two distinct halogen atoms (bromine and iodine) on the benzene ring makes this molecule a uniquely valuable synthon for researchers, scientists, and drug development professionals.
The true power of this molecule lies in its orthogonal reactivity. The different electronic environments of the amino, carboxyl, bromo, and iodo substituents allow for a programmed and regioselective approach to molecular construction.[1] Notably, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, enabling sequential and controlled functionalization.[1] This guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-bromo-5-iodo-benzoic acid, methodologies for their determination, and insights into its synthetic utility.
Molecular and Physicochemical Profile
Precise physicochemical data for 2-Amino-4-bromo-5-iodo-benzoic acid is not broadly published. However, by leveraging data from structurally similar compounds, we can establish a highly reliable predicted profile. This section outlines these core properties, which are fundamental to designing synthetic routes, predicting biological behavior, and establishing handling protocols.
Chemical Identity and Structure
The structure of 2-Amino-4-bromo-5-iodo-benzoic acid is defined by a benzoic acid core with substituents at positions 2 (amino), 4 (bromo), and 5 (iodo).
Caption: Chemical structure of 2-Amino-4-bromo-5-iodo-benzoic acid.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties. Where direct experimental data is unavailable, values are estimated based on established chemical principles and data from close structural analogs such as 2-amino-4-bromobenzoic acid and 2-amino-5-iodobenzoic acid.
| Property | Predicted Value / Information | Source / Basis for Prediction |
| Molecular Formula | C₇H₅BrINO₂ | Based on structure |
| Molecular Weight | 341.93 g/mol | Calculation based on atomic weights[1] |
| Appearance | Off-white to light yellow or tan solid powder | Analogy to related halogenated aminobenzoic acids[2] |
| Melting Point | >200 °C (with decomposition) | Halogenated anthranilic acids often have high melting points and can decompose. For example, 2-amino-4-bromobenzoic acid melts at 230-234 °C.[3] |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water. | The presence of polar amino and carboxylic acid groups suggests some aqueous solubility, but the heavy halogen atoms and aromatic ring decrease it. Solubility in polar organic solvents is expected.[4] |
| pKa (acidic) | ~3-4 | The carboxylic acid group is acidic. Electron-withdrawing halogens typically lower the pKa compared to unsubstituted benzoic acid. |
| pKa (basic) | ~2-3 | The amino group is basic, but its basicity is reduced by the electron-withdrawing effects of the adjacent carboxylic acid and the halogens on the ring. |
| InChI Key | SGPARYHKYWFJSJ-UHFFFAOYSA-N | Standard chemical identifier[1] |
Experimental Protocols for Property Determination
To ensure scientific rigor, the predicted properties must be verifiable through standardized experimental methods. This section details the protocols for determining key physicochemical parameters.
Protocol: Melting Point Determination via Capillary Method
Principle: The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For pure crystalline compounds, this range is narrow. Impurities typically lower and broaden the melting range.[3][5] This protocol uses a standard melting point apparatus.
Methodology:
-
Sample Preparation: Place a small amount of dry 2-Amino-4-bromo-5-iodo-benzoic acid on a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[2][6]
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.[3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp).[3]
-
Measurement:
-
Set a rapid heating rate to quickly approach the expected melting point (~200 °C).
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6]
-
Record the temperature (T₁) at which the first liquid droplet is observed.[3]
-
Record the temperature (T₂) at which the entire sample becomes a clear liquid.[3]
-
-
Reporting: Report the melting point as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Protocol: Equilibrium Solubility via Shake-Flask Method
Principle: The shake-flask method is the gold-standard for determining equilibrium (thermodynamic) solubility.[1][7][8] It involves creating a saturated solution by agitating an excess of the solid compound in a solvent for an extended period to ensure equilibrium is reached.
Methodology:
-
Preparation: To a series of glass vials, add a measured volume (e.g., 5 mL) of the desired solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol).
-
Addition of Solute: Add an excess amount of 2-Amino-4-bromo-5-iodo-benzoic acid to each vial. The presence of undissolved solid at the end of the experiment is crucial.[7]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, typically 24-48 hours.[1]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a standard curve with known concentrations to ensure accurate quantification.
-
Reporting: Report the solubility as the mean concentration (e.g., in mg/mL or µM) from at least three replicate experiments.
Protocol: pKa Determination via Potentiometric Titration
Principle: Potentiometric titration is a highly precise method for determining the pKa of ionizable groups.[9][10] The compound is dissolved in a solution and titrated with a strong acid or base. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.
Methodology:
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[11] Maintain a constant ionic strength using an inert salt like KCl.[9]
-
Titration for Acidic pKa (COOH):
-
Place the sample solution in a jacketed beaker under a nitrogen atmosphere to exclude CO₂.
-
Begin titrating with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Titration for Basic pKa (NH₂):
-
Separately, titrate another sample solution with a standardized solution of HCl (e.g., 0.1 M).
-
Record the pH after each incremental addition.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. This can be precisely determined by finding the inflection point of the first derivative of the titration curve.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure and data from analogs, the following spectral characteristics are predicted.
¹H and ¹³C NMR Spectroscopy
NMR spectra are predicted for a solution in DMSO-d₆, a common solvent for this class of compounds.[12][13]
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C6 (adjacent to the amino group) will likely be more upfield than the proton at C3.
-
Amine Protons (NH₂): A broad singlet around δ 5.0-6.0 ppm. This signal is exchangeable with D₂O.
-
Carboxylic Acid Proton (COOH): A very broad singlet, typically downfield (> δ 12.0 ppm), also exchangeable with D₂O.
-
-
¹³C NMR:
-
Carboxylic Carbon (C=O): Expected around δ 168-172 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to the amino group (C2) will be upfield, while carbons attached to the halogens (C4, C5) and the carboxylic acid (C1) will be downfield. Chemical shifts will be influenced by the combined electronic effects of all substituents.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for its functional groups.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Comments |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | A very broad band due to hydrogen bonding.[14] |
| N-H (Amine) | Asymmetric & Symmetric Stretching | 3500 - 3300 | Two distinct, sharp peaks are expected for the primary amine.[15][16] |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1680 | Strong, sharp absorption. Its position is influenced by hydrogen bonding and electronic effects.[14] |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple bands of variable intensity. |
| C-N (Aromatic Amine) | Stretching | 1340 - 1250 | |
| C-Br / C-I | Stretching | < 800 | In the fingerprint region, often difficult to assign definitively. |
Synthetic Considerations and Reactivity
Proposed Synthetic Route
A plausible and efficient synthesis of 2-Amino-4-bromo-5-iodo-benzoic acid starts from the commercially available 2-amino-4-bromobenzoic acid via a Sandmeyer-type reaction.[17][18][19] This classic transformation allows for the conversion of an aryl amine into an aryl iodide.
Caption: Proposed synthetic pathway via a Sandmeyer reaction.
Synthetic Protocol Outline:
-
Diazotization: 2-amino-4-bromobenzoic acid is dissolved in an aqueous acidic solution (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. This converts the primary amino group into a diazonium salt intermediate.
-
Iodination: A solution of potassium iodide (KI) is then added to the diazonium salt solution. The mixture is allowed to warm, leading to the evolution of nitrogen gas and the substitution of the diazonium group with iodine.
-
Workup and Purification: The resulting solid product is collected by filtration, washed, and can be purified by recrystallization from a suitable solvent system.
Chemical Reactivity and Applications
The compound's value stems from its multiple reactive handles:
-
Amino Group: Can be acylated to form amides, alkylated, or used as a nucleophile in the construction of heterocyclic rings, which are common scaffolds in medicinal chemistry.
-
Carboxylic Acid Group: Can be converted to esters, amides, or acid chlorides, providing a gateway to a vast number of derivatives.
-
Halogen Atoms (Br, I): Serve as key coupling partners in modern organometallic chemistry (e.g., Suzuki, Heck, Sonogashira reactions), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The differential reactivity between the C-I and C-Br bonds allows for selective, sequential couplings.[1]
Safety, Handling, and Storage
Hazard Profile: Based on data for analogous compounds like 4-aminobenzoic acid, this compound should be handled as an irritant.
-
Classification: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures:
-
Engineering Controls: Handle in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light, as aminobenzoic acid derivatives can be light-sensitive.
References
-
Melting Point Determination Lab Guide | PDF - Scribd. [Link]
-
experiment (1) determination of melting points - University of Technology. [Link]
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. [Link]
-
Exp 1 - Melting Points - Santa Monica College. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. [Link]
-
THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION - USP-NF. [Link]
-
Experiment 1: Melting-point Determinations - University of Calgary. [Link]
-
The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. - ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]
-
FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB - ResearchGate. [Link]
-
Comparative analysis of ionization constants determination using spectrophotometry and potentiometry - Cherry. [Link]
-
Carboxylic Acid Unknowns and Titration - Macalester College. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS - King Saud University. [Link]
-
A Convenient Synthesis of Anthranilic Acids by Pd-Catalyzed Direct Intermolecular ortho-C-H Amidation of Benzoic Acids - Royal Society of Chemistry. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino - SciSpace. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
-
Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives - ResearchGate. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Anthranilic acid, 5-iodo - Organic Syntheses Procedure. [Link]
-
Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. [Link]
-
Sandmeyer reaction - LS College. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]
-
Material Safety Data Sheet for 4-Aminobenzoic acid - Alfa Aesar. [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS - King Saud University. [Link]
-
A general electrochemical strategy for the Sandmeyer reaction - SciSpace. [Link]
- Process for preparing anthranilic acids - Google P
-
DETERMINATION OF m-AMINOBENZOIC ACID BY POTENTIOMETRIC TITRATION - Department of Physical Chemistry. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives - Uppsala University. [Link]
-
AIM: TO PERFORM SYSTEMATIC QUALITATIVE ANALYSIS OF CARBOXYLIC ACID - IAR Press. [Link]
-
SAFETY DATA SHEET for 4-aminobenzoic acid - Millipore. [Link]
-
Study on the synthesis of anthranilicdiamides insecticide - ResearchGate. [Link]
- A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof - Google P
-
COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES - Semantic Scholar. [Link]
-
Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. byjus.com [byjus.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. athabascau.ca [athabascau.ca]
- 6. scribd.com [scribd.com]
- 7. scispace.com [scispace.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sandmeyer Reaction [organic-chemistry.org]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
